1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid
Description
1-{[(tert-Butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and two methyl substituents at the 3,3-positions. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective deprotection in multi-step syntheses . The cyclobutane ring introduces moderate ring strain compared to smaller (cyclopropane) or larger (cyclopentane) carbocycles, influencing reactivity and conformational flexibility. This compound is primarily utilized as a building block in pharmaceutical and materials science research, though its specific applications are less documented compared to analogs with additional functional groups .
Properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(8(14)15)6-11(4,5)7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUOMUBNBYAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935413-64-1 | |
| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- 3,3-Dimethylcyclobutanone or 3,3-dimethylcyclobutane-1-carboxylic acid derivatives
- tert-Butyl carbamate (di-tert-butyl dicarbonate as Boc source)
- Base (commonly sodium hydroxide, triethylamine, or other organic/inorganic bases)
- Organic solvents such as tetrahydrofuran (THF), methylene chloride, or dioxane
Typical Reaction Procedure
- The amino precursor (e.g., 3,3-dimethylcyclobutanone amine derivative) is dissolved in an organic solvent such as THF or methylene chloride.
- A base (e.g., triethylamine or sodium hydroxide) is added to deprotonate the amine group.
- Di-tert-butyl dicarbonate is added dropwise at controlled temperatures (typically 10–40 °C) to form the Boc-protected amino acid.
- The reaction mixture is stirred for several hours (commonly 3–15 hours) to ensure complete conversion.
- After completion, the reaction mixture is quenched with water, and the organic layer is separated.
- The organic phase is washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Boc-protected product.
Example from Patent Literature
A representative example described in patent CN111362852A involves:
- Charging 3,3-dimethoxy-azetidine (a related cyclic amine) in methylene chloride with triethylamine.
- Adding di-tert-butyl dicarbonate dropwise at 10–40 °C.
- Stirring for 3–4 hours.
- Workup with water extraction and drying.
- Yield: 91% of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, a close analog of the target compound.
Industrial Scale Considerations
- Continuous flow reactors are increasingly employed to improve reaction efficiency and scalability.
- Flow microreactor systems allow precise control of temperature, mixing, and reaction time, leading to higher yields and reduced impurities.
- Environmentally friendly solvents and reagents are preferred to replace traditional solvents like dioxane and DMSO, which pose environmental concerns.
- The use of bases such as potassium carbonate or triethylamine and catalysts like sodium iodide can enhance reaction rates and selectivity.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3,3-Dimethylcyclobutanone amine derivative | Starting material | Precursor for amino acid |
| 2 | Di-tert-butyl dicarbonate (Boc reagent) | Boc protection of amino group | Added dropwise at 10–40 °C |
| 3 | Base (triethylamine, NaOH, K2CO3) | Deprotonation and reaction catalysis | Stoichiometric or slight excess |
| 4 | Solvent (THF, methylene chloride) | Reaction medium | Choice affects yield and purity |
| 5 | Workup: water, extraction, drying | Isolation of product | Organic layer separated and dried |
| 6 | Purification: concentration, filtration | Obtain pure Boc-protected amino acid | Yields typically 85–95% |
Reaction Mechanism Insights
- The amino group of the cyclobutane derivative acts as a nucleophile attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.
- The base deprotonates the amine to increase nucleophilicity.
- The Boc group is installed, protecting the amine from further reactions.
- The carboxylic acid group remains intact, allowing further synthetic transformations.
Research Findings and Yield Optimization
- Reaction temperature control is critical to minimize side reactions and impurities.
- Use of triethylamine as base and methylene chloride as solvent provides a good balance of reactivity and environmental safety.
- Longer reaction times (up to 15 hours) may be needed for complete conversion in batch processes.
- Flow chemistry methods reduce reaction times and improve reproducibility.
- Purification steps involving aqueous workup and drying are essential for high-purity product isolation.
Summary Table of Preparation Method Characteristics
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction temperature | 10–40 °C | Controls rate and selectivity |
| Reaction time | 3–15 hours | Ensures complete conversion |
| Base | Triethylamine, NaOH, K2CO3 | Facilitates nucleophilic attack |
| Solvent | THF, methylene chloride, dioxane | Affects solubility and yield |
| Yield | 85–95% | High with optimized conditions |
| Purification | Aqueous extraction, drying | Removes impurities |
Chemical Reactions Analysis
Types of Reactions: 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various Boc-protected amines.
Scientific Research Applications
Drug Development
1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid is utilized as a precursor in the synthesis of various pharmaceutical agents. Its structure facilitates the introduction of diverse functional groups, enhancing the pharmacological properties of the resultant compounds.
- Case Study : Research indicates that derivatives of this compound exhibit activity against specific protein targets, making them potential candidates for drug development aimed at treating conditions like cancer and metabolic disorders .
Peptide Synthesis
This compound serves as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities during the synthesis process.
- Example : In a study focused on synthesizing cyclic peptides, 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid was employed to protect amino acids, allowing for selective coupling reactions without undesired side reactions .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, providing insights into enzyme mechanisms and inhibition pathways.
- Research Findings : Inhibition studies have shown that derivatives can effectively inhibit certain kinases, which play crucial roles in cell signaling pathways related to cancer progression .
Molecular Biology Applications
In molecular biology, this compound can be used in the design of probes or markers for studying biological processes. Its ability to form stable conjugates with biomolecules enhances its utility in research.
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymeric materials, leading to the development of novel materials with tailored properties.
- Application Example : Research has demonstrated that incorporating 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid into polymer matrices can improve mechanical properties and thermal stability .
Data Tables
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Pharmaceutical | Drug precursor for cancer treatment | Active against specific protein targets |
| Peptide Synthesis | Protecting group in solid-phase peptide synthesis | Enables selective coupling reactions |
| Enzyme Inhibition | Inhibitor for specific kinases | Effective inhibition demonstrated |
| Molecular Biology | Design of probes for biological studies | Stable conjugates with biomolecules |
| Material Science | Incorporation into polymers | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced through nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and subsequent decarboxylation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Findings
Ring Size and Strain
- Cyclobutane vs. Cyclopentane : The cyclobutane ring in the target compound exhibits greater ring strain than cyclopentane analogs (e.g., EN 300-1071366), leading to higher reactivity in ring-opening or functionalization reactions. Cyclopentane derivatives, however, may offer improved metabolic stability in vivo due to reduced strain .
Substituent Effects
- Conversely, the 2,2-dimethyl variant (CAS 188918-50-5) demonstrates stereospecific interactions in enzyme binding pockets .
- Hydroxy and Phenyl Groups : The 1-hydroxy derivative (CAS 1067239-17-1) increases polarity, making it suitable for aqueous-phase reactions or hydrophilic drug formulations. The phenyl-substituted analog (CAS 1314667-22-5) leverages aromatic stacking for materials science applications, such as polymer crosslinking .
Boc Group Utility
All compounds share the Boc-protected amino group, which prevents unwanted side reactions during synthesis. However, the Boc group’s bulkiness may limit accessibility in sterically constrained environments, as seen in the aminomethyl-substituted cyclobutane (CAS 1630907-04-8), where the flexible methylene spacer mitigates this issue .
Biological Activity
1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclic amino acid derivative with potential applications in medicinal chemistry and drug development. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H21NO4
- Molar Mass : 243.3 g/mol
- CAS Number : 1935413-64-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential mechanisms and effects:
- Antitumor Activity : Preliminary studies indicate that cyclic amino acids can influence tumor growth and proliferation. The structural similarity to other known antitumor agents suggests that this compound may exhibit similar properties.
- Transport Mechanisms : Studies on related compounds show that they can be transported via specific amino acid transport systems in cells, such as system L and ASC. This indicates potential for cellular uptake and bioavailability in therapeutic applications .
- Pharmacokinetics : The compound's ability to cross the blood-brain barrier (BBB) has been noted in related studies, which is crucial for developing treatments for central nervous system (CNS) disorders .
Case Studies
- In Vivo Studies : In experiments involving rat models bearing gliosarcoma, compounds similar to 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid demonstrated significant tumor-to-brain tissue ratios, indicating effective targeting of tumor cells while minimizing exposure to healthy tissue .
- Cellular Uptake Studies : In vitro studies have shown that related cyclic amino acids can be effectively taken up by tumor cells through specific transport systems, enhancing their potential as therapeutic agents .
The biological activity of 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid may involve:
- Interaction with Amino Acid Transporters : The compound may utilize transport systems such as system L for cellular uptake, which is critical for its efficacy as a drug .
- Influence on Tumor Metabolism : By mimicking natural amino acids, the compound could interfere with metabolic pathways in cancer cells, potentially leading to reduced proliferation and increased apoptosis.
Comparative Analysis
The following table summarizes the biological activities of related cyclic amino acids:
| Compound Name | CAS Number | Biological Activity | Transport Mechanism |
|---|---|---|---|
| 1-{[(tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid | Not available | Antitumor properties observed | System L |
| 4-fluorocyclopentane-1-carboxylic acid | Not available | PET imaging agent; good brain uptake | System ASC |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via asymmetric Mannich reactions or tert-butoxycarbonyl (Boc) protection strategies. For example, tert-butyl carbamate intermediates (e.g., Boc-protected amino acids) are often synthesized using Boc anhydride [(Boc)₂O] in the presence of a base like DMAP or TEA under anhydrous conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., THF, DCM) critically affect regioselectivity and yield .
- Data Contradictions : While highlights high enantioselectivity in Mannich reactions, other routes (e.g., cyclobutane ring formation via [2+2] cycloaddition) may require stringent steric control due to the 3,3-dimethyl substituents .
Q. How is the structure of this compound validated, and what analytical techniques are essential for characterization?
- Methodology : Use ¹H/¹³C NMR to confirm the cyclobutane ring geometry and Boc group integrity. Key signals include:
- Cyclobutane protons : δ 2.5–3.5 ppm (complex splitting due to ring strain).
- Boc group : δ 1.4 ppm (tert-butyl CH₃) and δ 80–85 ppm (quaternary carbon in ¹³C NMR).
- Carboxylic acid : δ 170–175 ppm (carbonyl carbon) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₃H₂₁NO₄ (calc. 255.147 g/mol).
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent Boc group hydrolysis. Stability tests in DMSO or aqueous buffers (pH 4–8) show <5% degradation over 48 hours at 4°C. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How does the steric strain of the 3,3-dimethylcyclobutane ring influence its reactivity in peptide coupling or organocatalytic reactions?
- Methodology : Perform DFT calculations to analyze ring strain energy (~25–30 kcal/mol for cyclobutanes). Experimental validation via kinetic studies (e.g., coupling with EDC/HOBt) reveals slower reaction rates compared to linear analogs, requiring elevated temperatures (40–60°C) .
- Data Gaps : Limited computational data on the exact strain impact; experimental benchmarking against unsubstituted cyclobutanes is recommended.
Q. What strategies mitigate racemization risks during Boc deprotection in chiral derivatives of this compound?
- Methodology : Use mild acidic conditions (e.g., TFA/DCM, 1:4 v/v) at 0°C for ≤30 minutes. Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak IA column, hexane/IPA eluent). reports >98% EE retention under optimized deprotection protocols .
Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) for constrained peptide analogs?
- Methodology : Incorporate as a rigid spacer by attaching via its carboxylic acid group to resin-bound amines (e.g., Rink amide resin). Post-cleavage, cyclization via intramolecular amide bond formation is feasible. notes similar boron-containing analogs used in Suzuki-Miyaura cross-coupling for peptide macrocycles .
Q. What computational models predict the compound’s bioavailability or membrane permeability in drug design?
- Methodology : Apply Lipinski’s Rule of Five and Veber’s parameters :
- LogP : Predicted 1.8 (moderate lipophilicity).
- PSA : 75 Ų (carboxylic acid + Boc group reduces permeability).
- Molecular Weight : 255 g/mol (within drug-like range).
Contradictions and Limitations
- Toxicity Data : Acute oral toxicity (LD₅₀) and ecotoxicological profiles are unavailable, requiring extrapolation from structurally related Boc-protected amino acids (e.g., Category 4 oral toxicity per ) .
- Reactivity Gaps : No data on compatibility with strong oxidizers or radical initiators; assume incompatibility based on Boc group lability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
